molecular formula C7H4Cl2F2O2 B1410828 2,5-Dichloro-3-(difluoromethoxy)phenol CAS No. 1804884-57-8

2,5-Dichloro-3-(difluoromethoxy)phenol

Cat. No.: B1410828
CAS No.: 1804884-57-8
M. Wt: 229 g/mol
InChI Key: SKZOWEHJYUTWQT-UHFFFAOYSA-N
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Description

2,5-Dichloro-3-(difluoromethoxy)phenol is a halogenated phenolic compound characterized by two chlorine substituents at positions 2 and 5 of the aromatic ring and a difluoromethoxy group (-OCF₂H) at position 2. Its molecular formula is C₇H₄Cl₂F₂O₂, with a molecular weight of 237.01 g/mol (calculated). This compound is of interest in pharmaceutical and agrochemical research due to the electron-withdrawing effects of chlorine and fluorine substituents, which enhance stability and modulate reactivity .

Properties

IUPAC Name

2,5-dichloro-3-(difluoromethoxy)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4Cl2F2O2/c8-3-1-4(12)6(9)5(2-3)13-7(10)11/h1-2,7,12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKZOWEHJYUTWQT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1O)Cl)OC(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4Cl2F2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Dichloro-3-(difluoromethoxy)phenol typically involves the reaction of 2,5-dichlorophenol with difluoromethyl ether under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the substitution of the hydroxyl group with the difluoromethoxy group. The reaction conditions often include elevated temperatures and the use of a suitable solvent, such as dimethyl sulfoxide or tetrahydrofuran.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The process may also include purification steps, such as recrystallization or chromatography, to remove impurities and obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2,5-Dichloro-3-(difluoromethoxy)phenol can undergo various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The compound can be reduced to form corresponding hydroxy derivatives.

    Substitution: The chlorine atoms can be substituted with other functional groups, such as alkyl or aryl groups, through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as alkyl halides or aryl halides in the presence of a base are commonly employed.

Major Products Formed

    Oxidation: Quinones or other oxidized phenolic compounds.

    Reduction: Hydroxy derivatives of the original compound.

    Substitution: Various substituted phenolic compounds depending on the nucleophile used.

Scientific Research Applications

2,5-Dichloro-3-(difluoromethoxy)phenol has several applications in scientific research, including:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in developing new pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2,5-Dichloro-3-(difluoromethoxy)phenol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, its antimicrobial activity may result from the disruption of bacterial cell membranes or inhibition of essential enzymes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Substituent Effects

The compound’s unique properties arise from its substituent arrangement. Below is a comparative analysis with key analogs:

Compound Substituents Molecular Formula Molecular Weight (g/mol) Key Features
2,5-Dichloro-3-(difluoromethoxy)phenol Cl (2,5); -OCF₂H (3) C₇H₄Cl₂F₂O₂ 237.01 Enhanced stability due to electron-withdrawing Cl and -OCF₂H; potential for hydrogen bonding
2,5-Dichloro-3-(trifluoromethyl)phenol Cl (2,5); -CF₃ (3) C₇H₃Cl₂F₃O 231.00 Higher lipophilicity due to -CF₃; reduced hydrogen-bonding capacity compared to -OCF₂H
2,5-Dichlorophenol Cl (2,5) C₆H₄Cl₂O 163.00 Simpler structure; higher volatility; limited stability under oxidative conditions
5-(Difluoromethoxy)-2-mercapto-1H-benzimidazole -OCF₂H (5); -SH (2) C₈H₆F₂N₂OS 232.21 Thiol group enables metal coordination; used in proton pump inhibitor synthesis
Key Observations:
  • Electron-withdrawing groups: The -OCF₂H group in this compound offers moderate electron withdrawal compared to -CF₃, balancing stability and reactivity .
  • Bioactivity: The presence of -OCF₂H may enhance bioavailability compared to non-fluorinated analogs like 2,5-dichlorophenol, which is associated with higher toxicity risks .

Toxicity and Environmental Impact

Chlorophenols are known for their toxicity, with effects varying by substitution pattern. Data from the Agency for Toxic Substances and Disease Registry highlight:

Compound Acute Toxicity (LD₅₀, rat oral) Carcinogenicity Environmental Persistence
2,5-Dichlorophenol 1,250 mg/kg Not classified Moderate (hydrolysis t₁/₂: 14 days)
3,5-Dichlorophenol 1,090 mg/kg Possible (Group 2B) High (resists biodegradation)
This compound Data not available Not reported Likely high (fluorine groups resist degradation)
  • Inference: Fluorinated analogs like this compound may exhibit prolonged environmental persistence due to C-F bond stability, though specific toxicity data remain scarce .

Biological Activity

2,5-Dichloro-3-(difluoromethoxy)phenol is a synthetic organic compound that has garnered attention for its potential biological activities, particularly in the fields of microbiology and pharmacology. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, applications in research, and comparisons with related compounds.

Chemical Structure and Properties

This compound features a phenolic structure with two chlorine atoms and a difluoromethoxy group. The presence of these substituents significantly influences its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors.

  • Antimicrobial Activity : The compound exhibits antimicrobial properties by disrupting bacterial cell membranes and inhibiting essential enzymes involved in cell wall synthesis.
  • Enzyme Inhibition : Research indicates that it can inhibit enzymes critical for fungal growth, making it a candidate for antifungal drug development.

Biological Activity Data

Recent studies have documented various biological activities associated with this compound. Below is a summary of key findings:

Activity Target Organisms Effect Reference
AntimicrobialBacteria (e.g., E. coli)Inhibition of growth
AntifungalFungi (e.g., C. neoformans)Significant reduction in viability
Enzyme InhibitionVarious enzymesCompetitive inhibition observed

Case Studies

  • Antifungal Efficacy : A study evaluated the antifungal properties of this compound against Candida neoformans. Results indicated that it outperformed traditional antifungal agents like fluconazole in both in vitro and in vivo models, showcasing its potential as a novel therapeutic agent .
  • Microbial Resistance : Another investigation focused on the compound's ability to combat resistant strains of bacteria. It was found to be effective against multi-drug resistant E. coli, highlighting its importance in addressing antibiotic resistance.

Comparison with Similar Compounds

The biological activity of this compound can be contrasted with structurally similar compounds:

Compound Biological Activity
2,5-DichlorophenolModerate antibacterial properties
3,5-Dichloro-2-(difluoromethoxy)phenolEnhanced antifungal activity
2,4-Dichloro-3-(difluoromethoxy)phenolSimilar mechanism but lower efficacy

The unique positioning of the difluoromethoxy group enhances the overall potency and selectivity of this compound compared to its analogs.

Research Applications

The compound is being explored for various applications:

  • Pharmaceutical Development : Investigated as a lead compound for developing new antifungal and antibacterial drugs.
  • Material Science : Used in synthesizing advanced materials due to its unique chemical properties.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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